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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and experimental background of
BPI-9016M and other targeted therapies for non-small cell lung cancer (NSCLC) characterized
by MET exon 14 (METex14) skipping mutations. The information is intended to support
research and development efforts in this therapeutic area.

Introduction to MET Exon 14 Skipping NSCLC

Non-small cell lung cancer with METex14 skipping is a distinct molecular subtype of lung
cancer.[1] This alteration leads to a dysfunctional MET protein, a receptor tyrosine kinase,
causing its constitutive activation.[1] This, in turn, drives oncogenic signaling pathways,
promoting tumor growth, proliferation, and survival.[2] Several tyrosine kinase inhibitors (TKIs)
that target the MET pathway have been developed and have shown clinical activity in this
patient population.[1] This guide focuses on BPI-9016M and compares its performance with the
approved MET inhibitors: capmatinib, tepotinib, and savolitinib.

Comparative Efficacy and Safety

The following tables summarize the clinical efficacy and safety data for BPI-9016M and other
MET inhibitors in patients with METex14 skipping NSCLC. It is important to note that the data
for BPI-9016M is from a Phase Ib study with a small number of patients with this specific

mutation, which limits direct comparison with the larger pivotal trials of the other agents.[3][4]
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Table 1: Efficacy of MET Inhibitors in METex14 Skipping NSCLC
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Capmatinib months[5]
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o 479/ Treatment- Not 13.8 25.5
Savolitinib 62%[14]
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Table 2: Common Treatment-Related Adverse Events (TRAEs) of MET Inhibitors
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Common TRAEs (any

Drug Grade 23 TRAEs

grade)

Elevated ALT (36.8%), 28.9% of patients experienced
BPI-9016M

Elevated AST (28.9%)[3] Grade =3 TRAES]3]

o Peripheral edema (51%), Peripheral edema (9%),

Capmatinib

Nausea (45%)[5] Nausea (2%)[8]

Edema, fatigue, nausea,
o Edema (81%), Nausea (31%), ) ]
Tepotinib ) diarrhea, musculoskeletal pain,
Fatigue (30%)
and dyspnea[11]

Peripheral edema (54%), )
46% of patients reported

Savolitinib Nausea, Increased
Grade =23 TRAES[9]

AST/ALT[14]

Signaling Pathway and Mechanism of Action

METex14 skipping results in the loss of the juxtamembrane domain of the MET receptor, which
contains a binding site for the E3 ubiquitin ligase c-Cbl.[2] This prevents the normal
degradation of the MET receptor, leading to its accumulation and constitutive activation. The
activated MET receptor then triggers downstream signaling cascades, including the
RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and invasion. MET
tyrosine kinase inhibitors, including BPI-9016M, capmatinib, tepotinib, and savolitinib, act by
competitively binding to the ATP-binding site in the kinase domain of the MET receptor, thereby
blocking its phosphorylation and subsequent downstream signaling.
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Experimental Protocols
BPI-9016M (NCT02929290)

This was a Phase Ib, open-label, multi-center study.[3]

» Patient Population: Patients with locally advanced or metastatic NSCLC with c-MET
overexpression or MET exon 14 skipping mutation who had failed at least one prior systemic
therapy.

o Study Design: The study consisted of two parts. Part A was a dose-escalation and expansion
study in patients with c-MET overexpression. Part B was an expansion cohort for patients
with MET exon 14 skipping mutations.[3]

 Intervention: In Part B, patients received BPI-9016M at a dose of 400 mg twice daily.
e Primary Endpoints: Safety and tolerability.

e Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR),
progression-free survival (PFS), overall survival (OS), and pharmacokinetics.

o Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

Capmatinib (GEOMETRY mono-1; NCT02414139)

This was a Phase Il, multicenter, open-label, single-arm study.

o Patient Population: Adult patients with stage IlIB/IV NSCLC with a centrally confirmed
METex14 mutation, who were either treatment-naive or had received one or two prior lines of
systemic therapy.[5]

» Study Design: Patients were enrolled into different cohorts based on prior treatment history.
« Intervention: Capmatinib was administered orally at 400 mg twice daily.[5]

e Primary Endpoint: Overall response rate (ORR) as assessed by a blinded independent
review committee (BIRC) based on RECIST v1.1.[5]
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e Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-
free survival (PFS), and safety.[5]

e Tumor Assessment: Tumor assessments were performed every 6 weeks for the first 24
weeks and every 12 weeks thereafter.

Tepotinib (VISION; NCT02864992)

This was a Phase II, multicenter, open-label, single-arm study.[11]

» Patient Population: Patients with advanced or metastatic NSCLC harboring a METex14
skipping alteration, identified by liquid or tissue biopsy.[11] Patients were either treatment-
naive or had received prior systemic therapy.

o Study Design: The study enrolled patients into different cohorts based on the line of therapy.

« Intervention: Tepotinib was administered orally at a dose of 500 mg (450 mg active moiety)
once daily.[11]

e Primary Endpoint: Objective response rate (ORR) by independent review committee (IRC)
according to RECIST v1.1.

e Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-
free survival (PFS), overall survival (OS), and safety.

Tumor Assessment: Tumor response was assessed every 6 weeks.

Savolitinib (NCT02897479 & NCT04923945)

These were Phase Il and Phase llIb single-arm, open-label, multicenter studies conducted in
China.[14][15]

o Patient Population: Patients with locally advanced or metastatic NSCLC with METex14
skipping alterations who were either treatment-naive or had been previously treated.[14][15]

o Study Design: The studies enrolled patients to evaluate the efficacy and safety of savolitinib.
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« Intervention: Savolitinib was administered orally once daily, with the dose adjusted based on
body weight (600 mg for 250 kg and 400 mg for <50 kg).[14]

e Primary Endpoint: Objective response rate (ORR) assessed by an independent review
committee (IRC) per RECIST v1.1.[14]

e Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), duration of
response (DoR), and safety.[15]

e Tumor Assessment: Radiographic tumor evaluation was performed at baseline and then
every 6 weeks for the first year and every 12 weeks thereafter.[14]

Experimental Workflow

The evaluation of MET inhibitors in clinical trials for METex14 skipping NSCLC generally
follows a standardized workflow.
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Clinical Trial Workflow for MET Inhibitors

Conclusion

The landscape of targeted therapies for METex14 skipping NSCLC has evolved significantly
with the approval of potent and selective MET inhibitors like capmatinib, tepotinib, and
savolitinib. These agents have demonstrated substantial clinical benefit in this patient
population. The available data for BPI-9016M, a dual MET/AXL inhibitor, shows a manageable
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safety profile but limited efficacy in a small cohort of patients with METex14 skipping NSCLC.[3]
[4] Further investigation in a larger, dedicated cohort would be necessary to fully elucidate its
potential in this indication. This comparative guide provides a foundational overview to aid
researchers and drug development professionals in the continued effort to improve outcomes
for patients with this specific subtype of lung cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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